molecular formula C12H15NO4 B2989867 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate CAS No. 163587-55-1

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

Cat. No. B2989867
CAS RN: 163587-55-1
M. Wt: 237.255
InChI Key: XABUQHDIXPOBCU-UHFFFAOYSA-N
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Description

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H15NO4 . It is a type of amide compound . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular weight of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is 237.25 . The InChI code for this compound is 1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-6-5-9-8(7-15)14-10(20-9)11(16)18-4/h5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a powder . The compound is soluble in dichloromethane and ethyl acetate, but insoluble in water . The compound has a molecular weight of 237.25 .

Scientific Research Applications

Organic Synthesis

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is utilized in organic synthesis, particularly in the construction of complex molecules. Its structure serves as a versatile building block for creating a variety of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound finds its application in the synthesis of drugs. Its derivatives are explored for their potential as therapeutic agents, owing to their ability to interact with biological targets. The compound’s structural features make it a candidate for the design of new medicinal compounds .

Material Science

The applications in material science stem from the compound’s potential as a precursor for materials with specific electronic or photonic properties. Its derivatives could be key in developing new materials for use in sensors, semiconductors, or other advanced technological applications .

Pharmacology

Pharmacologically, 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is significant in the development of new drugs. It may be involved in the synthesis of compounds with various biological activities, such as enzyme inhibition or receptor modulation, which can lead to the discovery of new treatments for diseases .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions or to synthesize biomolecules that can help understand biological processes at the molecular level. It could also be used to create probes or markers for biochemical research .

Analytical Chemistry

Analytical chemists may employ 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate in the development of analytical methods. It could serve as a standard or reagent in chromatography, spectroscopy, or other analytical techniques to quantify or identify substances .

Environmental Science

In environmental science, derivatives of this compound could be used to detect or neutralize pollutants. Its chemical properties might be harnessed to create sensors or to study environmental processes and the fate of chemicals in nature .

Agricultural Science

Lastly, in agricultural science, this compound’s derivatives could be investigated for their use as pesticides or herbicides. Its ability to be modified chemically allows for the creation of substances that can protect crops from pests or diseases .

Safety and Hazards

The compound is associated with certain hazards. It has been classified as causing skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUQHDIXPOBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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